N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide
Descripción
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide (CAS 2034401-60-8) is a synthetic small molecule characterized by a cyclohexyl core substituted with a 5-fluoropyrimidin-2-yloxy group and a nicotinamide moiety. Its molecular formula is C₁₆H₁₇FN₄O₂, with a molecular weight of 316.33 g/mol .
Propiedades
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c17-12-9-19-16(20-10-12)23-14-5-3-13(4-6-14)21-15(22)11-2-1-7-18-8-11/h1-2,7-10,13-14H,3-6H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLVJEKDJIWTQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CN=CC=C2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide typically involves multiple steps:
-
Formation of the Cyclohexyl Intermediate: : The initial step involves the preparation of the cyclohexyl intermediate. This can be achieved through the hydrogenation of a suitable precursor, such as cyclohexene, under catalytic conditions.
-
Introduction of the 5-Fluoropyrimidin-2-yloxy Group: : The next step involves the nucleophilic substitution reaction where the cyclohexyl intermediate is reacted with 5-fluoropyrimidin-2-ol in the presence of a base, such as potassium carbonate, to form the 5-fluoropyrimidin-2-yloxy substituted cyclohexyl compound.
-
Coupling with Nicotinamide: : The final step is the coupling of the substituted cyclohexyl compound with nicotinamide. This can be achieved through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This involves:
Catalyst Optimization: Using highly efficient catalysts to increase the reaction rate and selectivity.
Process Intensification: Implementing continuous flow reactors to enhance the efficiency and scalability of the synthesis.
Purification Techniques: Employing advanced purification methods such as crystallization, chromatography, and recrystallization to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers investigate its binding affinity, specificity, and potential as a tool for studying biological processes.
Medicine
In medicinal chemistry, N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of these targets is beneficial.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Its versatility and reactivity make it valuable in the production of a wide range of products.
Mecanismo De Acción
The mechanism of action of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application being studied.
Comparación Con Compuestos Similares
Key Observations :
Backbone Consistency : All compounds share the (1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl core, ensuring similar conformational stability .
Substituent Variability: The nicotinamide group in the target compound introduces a pyridine ring, which may enhance interactions with NAD⁺-dependent enzymes . Phenylacetamide (CAS 2034279-07-5) and propanamide (CAS 2034446-28-9) derivatives feature hydrophobic aromatic/aliphatic chains, likely altering solubility and membrane permeability .
Actividad Biológica
N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure consisting of a cyclohexyl group linked to a 5-fluoropyrimidine moiety through an ether linkage, along with an isonicotinamide functional group. This configuration suggests potential interactions with biological targets involved in cell proliferation and apoptosis, which are critical in cancer therapy.
Preliminary studies indicate that N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide may inhibit specific kinases involved in cell cycle regulation and apoptosis. The presence of the fluoropyrimidine unit is particularly significant as similar compounds have been utilized in chemotherapy regimens. The proposed mechanisms include:
- Inhibition of Kinases : The compound may target kinases that regulate cellular processes related to cancer progression.
- Induction of Apoptosis : By affecting apoptotic pathways, it could promote programmed cell death in cancer cells.
Anticancer Activity
Research indicates that N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation across various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | Strong inhibition of cell proliferation |
| MCF10A (Non-cancer) | 2.5 | Lesser effect compared to MDA-MB-231 |
These findings suggest a high selectivity for cancer cells over normal cells, which is crucial for reducing side effects in therapeutic applications.
Synergistic Effects
Further investigations into the compound's interactions with other therapeutic agents are necessary. Preliminary results suggest potential synergistic effects when combined with established chemotherapeutics, enhancing overall efficacy against resistant cancer types.
Case Studies and Research Findings
A notable case study involved the use of N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide in animal models. In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment resulted in significant inhibition of lung metastasis compared to control groups. The study highlighted:
- Reduction in Metastatic Nodules : Mice treated with the compound showed fewer metastatic nodules after 30 days.
Q & A
Q. Methodology :
- Synthesize analogs with systematic substitutions.
- Evaluate in vitro activity (e.g., enzyme inhibition assays) and ADMET properties .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times).
- Off-target Effects : Use siRNA knockdown or CRISPR models to validate target specificity .
- Metabolic Differences : Compare in vitro (microsomal stability) vs. in vivo (rodent PK/PD) data .
Advanced: What computational strategies predict biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR libraries, leveraging the fluoropyrimidine motif’s affinity for ATP-binding pockets .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess binding stability .
- QSAR Models : Train on pyrimidine derivatives to predict IC50 values for novel analogs .
Advanced: How to address solubility challenges in formulation?
Answer:
- Co-solvents : Test PEG-400 or cyclodextrins to enhance aqueous solubility .
- Salt Formation : Screen with hydrochloric or maleic acid to improve bioavailability.
- Nanoparticle Encapsulation : Use PLGA polymers for sustained release in pharmacokinetic studies .
Basic: What structural motifs contribute to its biological activity?
Answer:
- Fluorinated Pyrimidine : Increases lipophilicity and resistance to oxidation .
- Trans-Cyclohexyl Linker : Restricts rotational freedom, enhancing target engagement .
- Nicotinamide Core : Facilitates hydrogen bonding with enzymatic active sites .
Advanced: What methodologies assess metabolic stability and degradation pathways?
Answer:
- Liver Microsomal Assays : Incubate with human/rat microsomes to identify CYP450-mediated oxidation .
- LC-HRMS : Detect metabolites (e.g., hydroxylation at cyclohexyl or pyrimidine rings) .
- Stability Studies : Monitor pH-dependent degradation in simulated gastric/intestinal fluids .
Advanced: Can synergistic effects with other therapeutic agents be quantified?
Answer:
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
